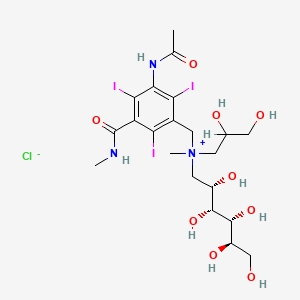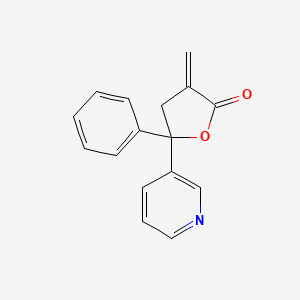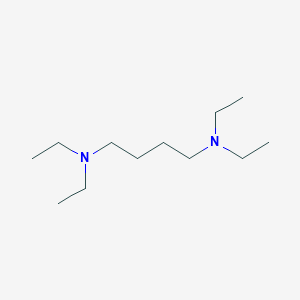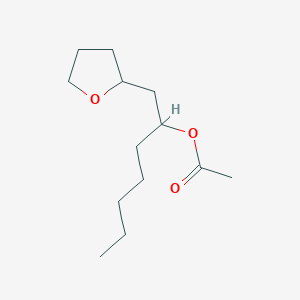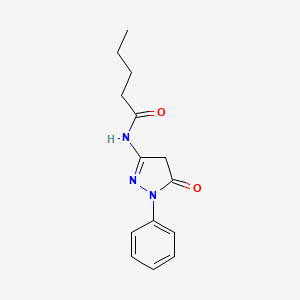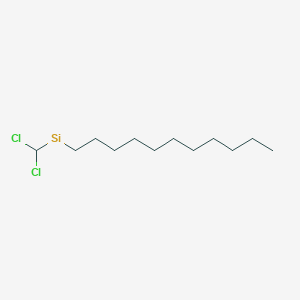![molecular formula C12H22NO8P B14471617 Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate CAS No. 71259-20-6](/img/structure/B14471617.png)
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate acyl chloride to form the diethoxyphosphorylacetyl intermediate. This intermediate is then reacted with dimethyl butanedioate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The diethoxyphosphoryl group may also play a role in modulating biological pathways by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[(2-dimethoxyphosphorylacetyl)amino]butanedioate
- Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]pentanedioate
Uniqueness
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71259-20-6 |
|---|---|
Molekularformel |
C12H22NO8P |
Molekulargewicht |
339.28 g/mol |
IUPAC-Name |
dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate |
InChI |
InChI=1S/C12H22NO8P/c1-5-20-22(17,21-6-2)8-10(14)13-9(12(16)19-4)7-11(15)18-3/h9H,5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
AUHFERBSXYRZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)NC(CC(=O)OC)C(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


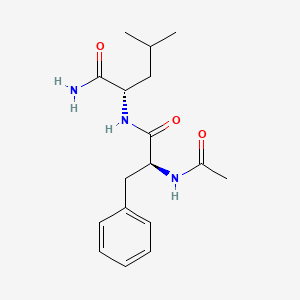
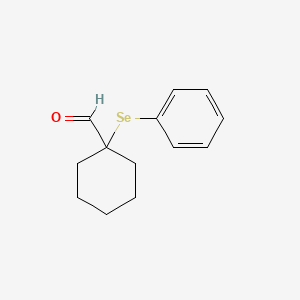
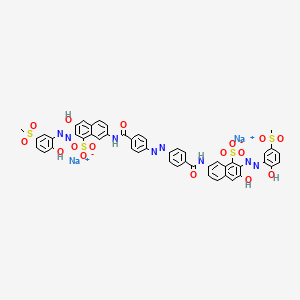
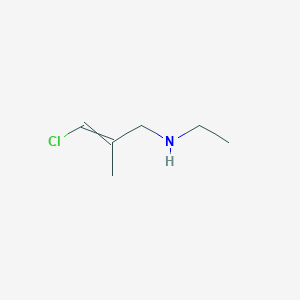
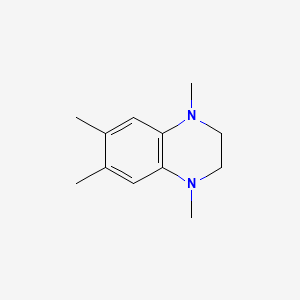
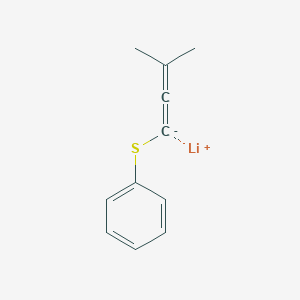
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
